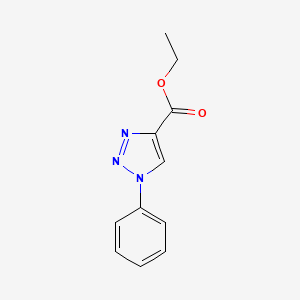

Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate

概要

説明

Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that belongs to the class of 1,2,3-triazoles

準備方法

Synthetic Routes and Reaction Conditions

Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate can be synthesized through a variety of methods. One common approach involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction typically requires a copper(I) catalyst and can be carried out under mild conditions. The reaction proceeds as follows:

Preparation of Azide: The azide precursor can be synthesized from aniline through diazotization followed by azidation.

Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.

Esterification: The resulting triazole is esterified with ethyl chloroformate to yield this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

化学反応の分析

Types of Reactions

Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the triazole ring to other functional groups.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce amines or alcohols.

科学的研究の応用

Pharmaceutical Applications

Antimicrobial and Antifungal Activity

Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate exhibits significant antimicrobial properties. It has been studied for its effectiveness against various pathogens, including bacteria and fungi. Research indicates that derivatives of this compound can inhibit xanthine oxidase, an enzyme involved in uric acid production, making it a potential candidate for gout treatment. In vitro studies show that some derivatives have IC50 values as low as 0.21 µM, indicating potent activity compared to traditional treatments like allopurinol .

Cancer Research

The compound has also been investigated for its anticancer properties. Studies have identified its potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, certain derivatives have shown promising results in targeting specific cancer cell lines, suggesting a pathway for developing new anticancer therapies .

Agricultural Applications

Fungicide Development

In agricultural chemistry, this compound serves as a potent fungicide. It effectively controls several fungal diseases that affect crops, thereby enhancing agricultural productivity. The compound's mechanism involves disrupting fungal cell wall synthesis and metabolism .

Case Study: Efficacy Against Crop Diseases

A field study demonstrated the efficacy of this compound against Fusarium species in wheat crops. Treated plots showed a significant reduction in disease incidence compared to untreated controls, highlighting its potential as a sustainable agricultural solution .

作用機序

The mechanism of action of ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential proteins in bacteria, leading to cell death.

類似化合物との比較

Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate can be compared with other triazole derivatives, such as:

1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but lacks the ethyl ester group.

1-Benzyl-1H-1,2,3-triazole-4-carboxylate: Contains a benzyl group instead of a phenyl group.

1-Phenyl-1H-1,2,3-triazole-5-carboxylate: The carboxylate group is positioned differently on the triazole ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

生物活性

Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article provides an overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.

Overview of Triazole Compounds

Triazoles are nitrogen-containing heterocycles known for their broad spectrum of biological activities. They are classified into two isomers: 1,2,3-triazoles and 1,2,4-triazoles. The 1,2,3-triazole derivatives have been particularly noted for their applications in medicinal chemistry due to their ability to interact with various biological targets .

Biological Activities

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Research indicates that triazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, a study evaluated the antibacterial efficacy of several triazole compounds against Staphylococcus aureus and Pseudomonas aeruginosa, showing promising results in inhibiting bacterial growth .

| Compound | Activity Against | IC50 (µg/mL) |

|---|---|---|

| This compound | S. aureus | 32.5 |

| P. aeruginosa | 28.7 |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. One significant study reported the synthesis of new triazole derivatives that were tested against multiple cancer cell lines including HCT116 and Mia-PaCa2. Among these compounds, some exhibited IC50 values indicating effective cytotoxicity against cancer cells .

| Compound | Cancer Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | HCT116 | 42.5 |

| Mia-PaCa2 | 64.3 |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. The compound has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

The biological activity of this compound is attributed to its ability to form non-covalent interactions with biological macromolecules such as enzymes and receptors. The unique triazole ring structure facilitates these interactions through hydrogen bonding and π–π stacking interactions . This mechanism underlies its diverse pharmacological effects.

Case Studies

Case Study 1: Anticancer Efficacy

A recent study synthesized various triazole derivatives and assessed their anticancer activity against HCT116 and MDA-MB231 cell lines. Among the derivatives tested, this compound showed notable cytotoxicity with an IC50 value of 42.5 µg/mL against MDA-MB231 cells .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of triazole derivatives including this compound. The results indicated effective inhibition against Staphylococcus aureus, with an IC50 value of 32.5 µg/mL .

特性

IUPAC Name |

ethyl 1-phenyltriazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-2-16-11(15)10-8-14(13-12-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBGFDOPIMFLRJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。